molecular formula C20H24N2O3S B325208 N-[4-(azepan-1-ylsulfonyl)phenyl]-3-methylbenzamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-3-methylbenzamide

Cat. No.: B325208
M. Wt: 372.5 g/mol
InChI Key: VPPRVDXJTLVQIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-3-methylbenzamide typically involves the reaction of 4-(1-azepanylsulfonyl)aniline with 3-methylbenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The azepane ring can be reduced to form secondary amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-azepanylsulfonyl)phenyl]-N’-phenylthiourea
  • N-[4-(1-azepanylsulfonyl)phenyl]-4-methylbenzamide

Uniqueness

N-[4-(azepan-1-ylsulfonyl)phenyl]-3-methylbenzamide stands out due to its unique combination of an azepane ring, sulfonyl group, and benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-3-methylbenzamide

InChI

InChI=1S/C20H24N2O3S/c1-16-7-6-8-17(15-16)20(23)21-18-9-11-19(12-10-18)26(24,25)22-13-4-2-3-5-14-22/h6-12,15H,2-5,13-14H2,1H3,(H,21,23)

InChI Key

VPPRVDXJTLVQIE-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

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